molecular formula C5H9NOS B1330277 Tetrahydrothiopyran-4-one oxime CAS No. 6309-59-7

Tetrahydrothiopyran-4-one oxime

Cat. No.: B1330277
CAS No.: 6309-59-7
M. Wt: 131.2 g/mol
InChI Key: XWSBAVVPGULZOY-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-one oxime is a heterocyclic compound with the molecular formula C5H9NOS It is characterized by a six-membered ring containing a sulfur atom and a ketone group, with an oxime functional group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothiopyran-4-one oxime can be synthesized through the reaction of tetrahydrothiopyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form tetrahydrothiopyran-4-amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxime group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiopyran-4-amine derivatives.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Tetrahydrothiopyran-4-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrothiopyran-4-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the sulfur atom in the ring can participate in redox reactions, affecting cellular processes. The compound’s ability to undergo various chemical transformations makes it a versatile tool in both synthetic and biological applications.

Comparison with Similar Compounds

    Tetrahydrothiopyran-4-one: Lacks the oxime group but shares the core structure.

    Tetrahydrothiopyran-4-one 1,1-dioxide: Contains an additional oxygen atom, leading to different chemical properties.

    Tetrahydrothiopyran-4-carbaldehyde: Features an aldehyde group instead of a ketone.

Uniqueness: Tetrahydrothiopyran-4-one oxime is unique due to the presence of the oxime group, which imparts distinct reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

N-(thian-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSBAVVPGULZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285380
Record name N-Thian-4-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-59-7
Record name 6309-59-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Thian-4-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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